molecular formula C10H14N2O2S B2563853 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 21582-70-7

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No.: B2563853
CAS No.: 21582-70-7
M. Wt: 226.29
InChI Key: BOEGUIVLZBQPKW-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a heterocyclic compound with a unique structure that combines a quinazolinone core with a hydroxyethyl and sulfanylidene group

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-6-5-12-8-4-2-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGUIVLZBQPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-mercaptoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and shown promising results:

  • Mechanism of Action : The compound exhibits its antimicrobial effects by disrupting microbial DNA synthesis and inhibiting key enzymes involved in bacterial growth.
  • Case Studies :
    • A study demonstrated that derivatives of similar compounds showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating infections caused by these pathogens .
    • Another research highlighted the synthesis of quinoline derivatives that displayed enhanced antibacterial activity due to the presence of electron-withdrawing groups .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy:

  • In Vitro Studies : Research has indicated that related compounds exhibit cytotoxicity against various cancer cell lines including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) through mechanisms involving apoptosis and cell cycle arrest .
  • Case Studies :
    • A study focused on quinoline-based compounds reported their ability to inhibit EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and proliferation. This suggests that similar compounds could be designed to target cancer cells effectively .

Synthesis Techniques

The synthesis of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves multiple steps that can include:

  • Formation of the Core Structure : Utilizing cyclization reactions to form the octahydroquinazoline framework.
  • Functionalization : Introducing the hydroxyethyl and sulfanylidene groups through nucleophilic substitution reactions.

Toxicology and Safety

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry:

  • Preliminary toxicity studies are essential to evaluate the safety margins of new compounds. For instance, acute toxicity tests conducted on similar compounds showed no significant adverse effects at lower dosages .

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran
  • Piperazine, 1-(2-hydroxyethyl)

Uniqueness

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is unique due to its combination of a quinazolinone core with hydroxyethyl and sulfanylidene groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a compound of interest due to its potential biological activities. Quinazoline derivatives are recognized for a variety of pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this specific compound based on existing research findings.

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.29 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular:

  • Mechanism of Action : Many quinazoline compounds act as inhibitors of thymidylate synthase (TS), which is crucial for DNA synthesis and repair. This inhibition leads to cytotoxic effects on rapidly dividing cancer cells .
  • Case Study : A study involving various substituted quinazoline derivatives demonstrated that those with specific functional groups showed enhanced cytotoxicity against cancer cell lines. The substitution pattern on the quinazoline ring significantly influenced their activity .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties:

  • Testing Methods : Compounds were tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays.
  • Results : Certain derivatives exhibited considerable antibacterial activity, suggesting that modifications to the quinazoline structure can enhance efficacy against microbial pathogens .

Other Biological Activities

This compound may also display:

  • Antifungal Properties : Some studies have indicated that similar compounds possess antifungal activity against various strains of fungi.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory actions which could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of thymidylate synthase
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalActivity against fungal strains
Anti-inflammatoryPotential reduction in inflammatory markers

Research Findings

Recent studies have focused on synthesizing various derivatives of quinazoline and evaluating their biological activities:

  • Synthesis Techniques : Nucleophilic substitution reactions have been employed to create diverse functionalized quinazolines .
  • In Vitro Testing : The cytotoxicity was assessed using cell viability assays (MTT assay), where IC50 values were determined for several derivatives .

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